2-bromo-N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide
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Overview
Description
2-bromo-N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a synthetic compound that has garnered attention in various fields of scientific research. This compound belongs to a class of organic molecules known for their complex structures and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step process involving the following general steps:
Formation of the Triazole Ring: The thiophen-2-yl moiety is integrated into a triazole ring system through a cyclization reaction.
Introduction of the Benzamide Group:
Bromination: The final step includes the bromination at a specific position on the aromatic ring.
Industrial Production Methods: Industrial production methods follow similar steps but are optimized for scale, often involving automated synthesizers and robust purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation, potentially altering the thiophene ring or other reactive sites.
Reduction: Reduction reactions can modify the oxo group or reduce double bonds within the molecule.
Substitution: Various substitution reactions can occur, especially at the bromine atom or aromatic rings.
Common Reagents and Conditions:
Oxidation Reagents: Typically involves oxidizing agents like hydrogen peroxide or permanganate.
Reduction Reagents: Commonly used reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution Conditions: Substitutions often use nucleophilic reagents under anhydrous conditions.
Major Products Formed:
Oxidation Products: Altered triazole or benzamide derivatives.
Reduction Products: Reduced triazole systems or altered thiophene rings.
Substitution Products: Varied based on the specific reagents, leading to diverse substituted derivatives.
Scientific Research Applications
This compound is valuable in several research domains:
Chemistry: Used as a building block for creating more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including possible anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of novel materials or chemical processes.
Mechanism of Action
The compound’s mechanism of action involves several molecular targets and pathways:
Molecular Targets: Likely interacts with enzymes or receptors due to its structural complexity.
Pathways Involved: Modulates specific biochemical pathways depending on its functional groups and structure.
Comparison with Similar Compounds
This compound stands out due to its unique triazole and benzamide combination. Similar compounds include:
3-(Thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazoles: Lacking the benzamide moiety.
N-benzylbenzamides: Without the triazole and thiophene groups.
This compound's unique structure differentiates it from others, providing distinct research opportunities.
Properties
IUPAC Name |
2-bromo-N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2S/c19-14-5-2-1-4-13(14)17(24)20-9-10-22-18(25)23(12-7-8-12)16(21-22)15-6-3-11-26-15/h1-6,11-12H,7-10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYURQHYPQNEBGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC=CC=C3Br)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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